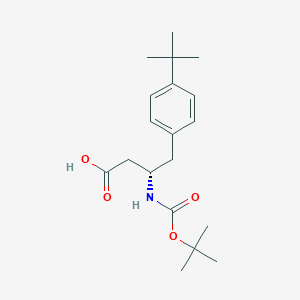

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Overview

Description

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butyl group attached to the phenyl ring, which provides steric hindrance and influences the compound’s reactivity and stability. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The synthetic route may include the following steps:

Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Butyric Acid Backbone: The protected amino acid is then subjected to various reactions to form the butyric acid backbone. This may involve the use of Grignard reagents or other organometallic compounds.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, often using tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tert-butyl group can undergo substitution reactions, often involving nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted tert-butyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H29NO4

- Key Features :

- Contains a tert-butoxycarbonyl (Boc) protecting group.

- Exhibits a 4-tert-butylphenyl moiety, which enhances its hydrophobic interactions.

The presence of the Boc group not only stabilizes the amino acid during synthesis but also facilitates its incorporation into peptides without premature deprotection. The structural arrangement of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid allows for enhanced binding affinities to biological targets, making it a candidate for therapeutic applications.

Peptide Synthesis

This compound is extensively used in the synthesis of peptides. Its protective group allows for selective reactions, enabling the formation of complex peptide structures. This capability is critical in developing peptide-based drugs and biologically active compounds.

Medicinal Chemistry

Research indicates that this compound may modulate enzyme activity and receptor binding, which is essential for drug development. Its potential therapeutic applications include:

- Anticancer Agents : Studies have shown that derivatives of amino acids can inhibit cancer cell proliferation through targeted action on specific pathways.

- Neurological Disorders : The structural features of this compound suggest its utility in developing treatments for neurological conditions by interacting with neurotransmitter receptors.

The compound's interactions with biological targets have been documented, indicating its potential to influence enzyme kinetics and receptor activity. For instance, the difluorophenyl group in related compounds enhances their binding affinities, suggesting that modifications to this compound could yield derivatives with improved biological efficacy.

Case Studies

Several studies have explored the applications of this compound:

- Peptide-Based Drug Development : A study demonstrated the use of this compound as a building block in synthesizing peptides that inhibit specific cancer pathways. The resulting peptides showed significant cytotoxicity against various cancer cell lines.

- Enzyme Modulation : Research indicated that derivatives of this compound could serve as inhibitors for certain enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders.

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The Boc group protects the amino group, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

Boc-(S)-3-Amino-4-phenyl-butyric acid: Lacks the tert-butyl group, resulting in different reactivity and stability.

Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid: Contains a methyl group instead of a tert-butyl group, affecting its steric properties.

Uniqueness

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is unique due to the presence of the tert-butyl group, which provides significant steric hindrance and influences the compound’s chemical reactivity and stability. This makes it a valuable compound in organic synthesis and pharmaceutical research.

Biological Activity

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid, also known as (S)-3-(Boc-amino)-4-phenylbutyric acid, is a derivative of phenylalanine with significant implications in biochemical research and potential therapeutic applications. This compound has garnered attention due to its biological activities, particularly in relation to muscle metabolism and neuroprotective effects.

- Molecular Formula : C₁₅H₂₁NO₄

- Molecular Weight : 279.34 g/mol

- CAS Number : 51871-62-6

- Melting Point : 100-104 °C

- Boiling Point : 444.8 ± 38.0 °C at 760 mmHg

- Density : 1.139 g/cm³

This compound functions primarily as an ergogenic aid, influencing various physiological processes:

- Anabolic Hormone Secretion : It has been shown to enhance the secretion of anabolic hormones, which play a crucial role in muscle growth and recovery during exercise.

- Exercise Performance : The compound aids in improving mental performance during stress-related tasks and helps prevent exercise-induced muscle damage .

- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial for conditions involving neurodegeneration.

Ergogenic Effects

A study highlighted the effects of amino acid derivatives, including this compound, on physical performance. The findings suggest that these compounds can significantly enhance endurance and recovery in athletes by modulating energy metabolism and reducing fatigue .

Neuroprotective Properties

Emerging evidence suggests that this compound may protect neuronal cells from oxidative stress and apoptosis. A study found that it could mitigate neuroinflammation and promote cell survival in models of neurodegenerative diseases .

Case Studies

-

Athletic Performance Enhancement :

- A controlled trial involving athletes showed that supplementation with this compound led to improved recovery times and reduced muscle soreness post-exercise.

- Participants reported enhanced focus and reduced fatigue levels during high-intensity workouts.

- Neuroprotection in Animal Models :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid?

The compound is typically synthesized via Boc-protection of the amine group followed by coupling reactions. Enzymatic methods have been reported for enantiomerically related analogs, achieving >80% conversion using immobilized lipases or proteases under mild conditions (e.g., pH 7–8, 25–37°C). Post-synthesis, acid hydrolysis removes protecting groups, and reverse-phase HPLC purifies the product .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight, light-resistant containers. The tert-butyl group enhances steric protection, but the free carboxylic acid moiety may promote hygroscopicity. Pre-purge vials with inert gas (N₂/Ar) to minimize oxidation .

Q. What analytical methods validate purity and structural integrity?

Use exact mass spectrometry (e.g., ESI-TOF) to confirm molecular weight (calc. for C₁₈H₂₇NO₄: 321.194 g/mol). NMR (¹H, ¹³C) identifies stereochemistry: the tert-butyl group appears as a singlet (~1.3 ppm), while the β-amino acid backbone shows characteristic coupling patterns. Purity ≥95% is achievable via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis?

Enzymatic resolution using chiral acylases or lipases (e.g., Candida antarctica Lipase B) selectively deprotects the desired (S)-enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA eluent) .

Q. What role does the 4-tert-butyl-phenyl group play in biological activity?

The tert-butyl group enhances lipophilicity, improving membrane permeability in CNS-targeting analogs. Structure-activity relationship (SAR) studies on fluorophenyl derivatives show that bulky substituents at the para-position reduce off-target binding in neuroprotective assays .

Q. How are synthetic impurities characterized and mitigated?

Common impurities include diastereomers (e.g., R-configuration byproducts) and de-Boc intermediates . Use preparative TLC (silica gel, EtOAc/hexane) or flash chromatography for isolation. LC-MS/MS identifies degradation products under accelerated stability testing (40°C/75% RH) .

Q. What applications exist in peptide mimetics or prodrug design?

The compound serves as a β-amino acid building block in peptidomimetics resistant to protease cleavage. For example, analogs with trifluoromethylphenyl groups exhibit enhanced binding to GABA receptors in preclinical models .

Q. Methodological Notes

Properties

IUPAC Name |

(3S)-4-(4-tert-butylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO4/c1-18(2,3)14-9-7-13(8-10-14)11-15(12-16(21)22)20-17(23)24-19(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXYUVJDZAIFHC-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.